![molecular formula C17H12Cl2N2OS B2693235 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine CAS No. 477872-62-1](/img/structure/B2693235.png)
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is an important synthetic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen in its ring structure. This compound has been studied for its biological activity, as well as its potential for use in medicinal chemistry, drug discovery, and other laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Stolarczyk et al. (2018) details the synthesis of novel 4-thiopyrimidine derivatives, which are structurally related to "4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine". These compounds were characterized using spectroscopic methods and single-crystal X-ray diffraction, highlighting the impact of substituents on the pyrimidine ring's hydrogen-bond interactions and molecular conformation. This research provides insights into the synthesis routes and structural features of thiopyrimidine derivatives, which are crucial for understanding their reactivity and interaction mechanisms (Stolarczyk et al., 2018).
Biological Activities
The study by Holý et al. (2002) on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which includes derivatives similar to the compound , explores their antiviral activity. The research demonstrated that certain isomers of these pyrimidines inhibit the replication of herpes viruses and retroviruses, highlighting their potential as antiviral agents. This indicates the relevance of sulfanyl-substituted pyrimidines in the development of new therapeutic agents (Holý et al., 2002).
Another study by Manikannan et al. (2010) reported the synthesis of pyridine derivatives with a sulfanyl group, showing significant antituberculosis activity. This research underscores the potential of sulfanyl-substituted compounds in addressing infectious diseases, including tuberculosis, further illustrating the broad applicability of such chemical structures in medicinal chemistry (Manikannan et al., 2010).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-22-14-10-20-16(11-5-3-2-4-6-11)21-17(14)23-15-8-7-12(18)9-13(15)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLEACAKUYIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)
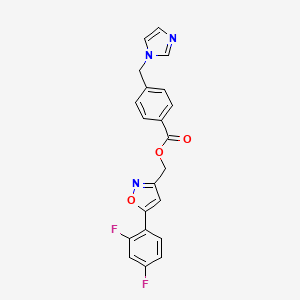
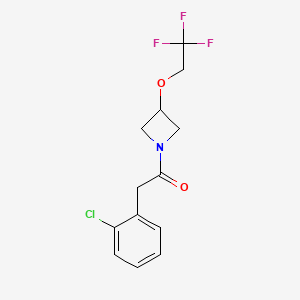

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
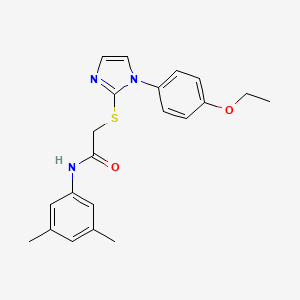
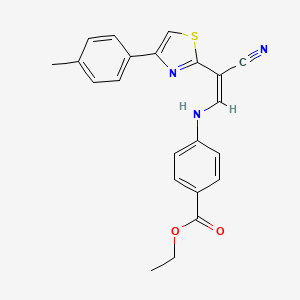
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
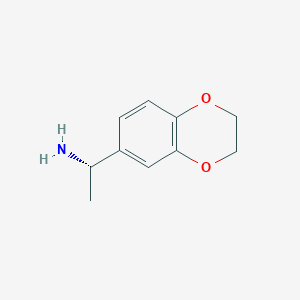
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)